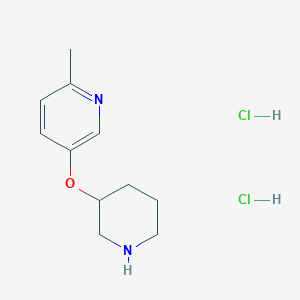

2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride

Description

2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride is a pyridine derivative featuring a methyl group at position 2 and a piperidin-3-yloxy substituent at position 5, formulated as a dihydrochloride salt to enhance solubility and stability. These compounds are frequently utilized in pharmaceutical research as intermediates or reference standards for drug development, particularly in targeting neurological or metabolic pathways due to their heterocyclic amine moieties .

Properties

IUPAC Name |

2-methyl-5-piperidin-3-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-9-4-5-11(8-13-9)14-10-3-2-6-12-7-10;;/h4-5,8,10,12H,2-3,6-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUIAFGRQOZUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-methyl-3-pyridinol with 3-chloropiperidine under basic conditions to form the ether linkage . The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can lead to fully saturated derivatives .

Scientific Research Applications

Therapeutic Applications

a. Drug Development

The compound is being investigated as a potential lead in drug discovery for several therapeutic areas, including:

- Neurological Disorders : It has shown promise as a candidate for the treatment of mood disorders and pain management. Research indicates that it may act as a selective agonist for certain dopamine receptors, which are crucial in modulating mood and pain pathways .

- Cancer Therapy : Preliminary studies suggest that 2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride exhibits anticancer properties by inhibiting the proliferation of various cancer cell lines in vitro. Its efficacy is measured through IC50 values, indicating effective concentrations against specific cancer types .

b. Antimicrobial Properties

Research has indicated that this compound may possess significant antimicrobial activity against various pathogens. However, detailed mechanisms and specific pathogens targeted require further elucidation.

Comparative Studies

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| 2-Pyridyl derivative | Structure | Antimicrobial | 5.0 |

| Piperazine analog | Structure | Analgesic | 10.0 |

| Benzoylpiperidine | Structure | Anticancer | 7.9 |

This table illustrates the comparative efficacy of similar compounds, highlighting the potential advantages of using this compound in therapeutic applications.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Neuropharmacological Studies : In animal models, the analgesic effects were evaluated, showing significant reduction in pain responses compared to control groups. This suggests its potential as a novel analgesic agent.

- Anticancer Investigations : A study focused on xenograft models demonstrated that treatment with this compound resulted in marked reductions in tumor size and associated proliferation markers, indicating its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, inhibiting their activity or altering their function . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Moieties

- Pyrrolidine Analogs : Substituting piperidine (6-membered ring) with pyrrolidine (5-membered) reduces molecular weight and alters conformational flexibility. For example, 2-methyl-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride (MW 251.15) may exhibit faster metabolic clearance compared to piperidine-containing analogs due to reduced steric bulk .

- Piperidine Derivatives : Piperidine’s larger ring size enhances binding affinity to certain receptors, such as sigma-1 or histamine receptors, as observed in related compounds like 4-(diphenylmethoxy)piperidine hydrochloride .

Substituent Effects

Positional Isomerism

- The positional isomer 5-methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride demonstrates how methyl group placement impacts electronic distribution.

Biological Activity

2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C11H18Cl2N2O

IUPAC Name : this compound

CAS Number : 1139878-64-0

The compound features a pyridine ring substituted with a piperidine moiety, which is significant for its biological interactions. The presence of the piperidinyl group is crucial for its pharmacological properties, particularly in interactions with neurotransmitter receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neuropharmacology for treating cognitive disorders like Alzheimer's disease. Studies have shown that it can effectively reduce AChE activity, enhancing cholinergic signaling .

- Receptor Modulation : It acts as a positive allosteric modulator at muscarinic acetylcholine receptors (mAChRs), potentially reversing symptoms associated with neurodegenerative diseases by enhancing receptor signaling pathways .

Pharmacological Potential

The pharmacological implications of this compound are diverse:

- Neuropharmacology : Its ability to modulate cholinergic systems positions it as a candidate for treating cognitive impairments and neurodegenerative diseases, particularly Alzheimer's disease .

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential applications in oncology . The following table summarizes the anticancer activity observed in various studies:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 7.9 | |

| MDA-MB-231 | 9.46 | |

| FaDu (Hypopharyngeal) | Better than bleomycin |

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting utility in treating chronic inflammatory conditions.

Case Studies

Several case studies have demonstrated the biological activity of this compound:

- Neurodegenerative Disease Models : Research has shown that derivatives of piperidine compounds exhibit significant inhibition of AChE, supporting their use in models of Alzheimer's disease .

- Antitumor Studies : Investigations into related piperidine derivatives have revealed promising antitumor activity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic: What are the typical synthetic routes for 2-methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a pyridine derivative (e.g., 5-hydroxy-2-methylpyridine) with a functionalized piperidine under nucleophilic substitution or Buchwald-Hartwig amination conditions. Key steps include:

- Base selection: Potassium carbonate or sodium hydride is often used to deprotonate the hydroxyl group on pyridine, facilitating nucleophilic attack on the piperidine moiety .

- Solvent optimization: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .

- Temperature control: Reactions are typically conducted at 80–100°C for 12–24 hours to ensure completion .

Post-synthesis, the freebase is converted to the dihydrochloride salt by treatment with hydrochloric acid in anhydrous ethanol, followed by recrystallization .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Answer:

Discrepancies in NMR spectra (e.g., unexpected splitting or peak broadening) often arise from:

- Dynamic equilibria: The piperidine ring’s conformational flexibility can lead to chair-chair interconversion, causing peak splitting. Low-temperature NMR (e.g., −40°C in DMSO-d6) can "freeze" conformers for clearer analysis .

- Residual acidity: Proton exchange in the dihydrochloride form may broaden peaks. Neutralizing with NaHCO3 and analyzing the freebase can mitigate this .

- Impurity profiling: Use HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to identify byproducts from incomplete coupling or salt formation .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>98% for research-grade material) .

- Mass spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+ expected at m/z ~253.1 for freebase; add 2×Cl– for salt form) .

- 1H/13C NMR: Key diagnostic signals include the pyridine C-H protons (δ 8.2–8.5 ppm) and piperidine N–OCH2 protons (δ 3.5–4.0 ppm) .

- XRD: For crystalline salt forms, confirm the dihydrochloride stoichiometry via unit cell analysis .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

- Thermal stability: Decomposition occurs above 150°C, releasing HCl gas (detectable via TGA-FTIR). Store at 2–8°C in desiccated, amber vials to prevent hygroscopic degradation .

- Oxidative degradation: Exposure to air generates N-oxide derivatives (e.g., 2-methyl-5-(piperidin-3-yloxy)pyridine N-oxide), identifiable by LC-MS (m/z +16) .

- Hydrolytic pathways: In aqueous solutions (pH >7), the ether linkage hydrolyzes to 5-hydroxypyridine and piperidin-3-ol. Stabilize with pH 4–5 buffers .

Basic: What safety protocols are essential for handling this compound in vitro?

Answer:

- PPE: Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .

- Spill management: Absorb solids with vermiculite, neutralize liquids with sodium bicarbonate, and dispose as hazardous waste .

- First aid: For eye exposure, irrigate with saline for 15 minutes; for inhalation, move to fresh air and monitor for bronchospasm .

Advanced: How do structural modifications (e.g., piperidine substitution) impact biological activity in target systems?

Answer:

- Piperidine ring substitution: Replacing the 3-oxy group with sulfur (e.g., 3-thioether) reduces CNS penetration due to increased polarity, as shown in comparative LogP studies (ΔLogP = −0.8) .

- Methyl group position: 2-Methyl vs. 3-methyl pyridine analogs show divergent binding affinities (e.g., 10× lower IC50 for 2-methyl in kinase assays due to steric hindrance) .

- Salt form comparison: Dihydrochloride vs. ditosylate salts exhibit differing solubility profiles (e.g., 25 mg/mL vs. 8 mg/mL in PBS), impacting bioavailability in in vivo models .

Basic: What are the compound’s solubility profiles in common research solvents?

Answer:

- High solubility: Water (pH 3: >50 mg/mL), methanol (>100 mg/mL), DMSO (>150 mg/mL) .

- Low solubility: Ethyl acetate (<1 mg/mL), hexanes (insoluble).

- Buffer compatibility: Stable in PBS (pH 7.4) for 24 hours at 25°C with <5% degradation .

Advanced: What computational modeling approaches predict the compound’s reactivity in novel reactions?

Answer:

- DFT calculations: Gaussian 16 with B3LYP/6-31G* basis set models nucleophilic attack on the pyridine ring, predicting regioselectivity at the 5-position .

- Molecular docking: AutoDock Vina simulates binding to GABA-A receptors (PDB: 6HUP), identifying key H-bonds between the piperidine N–H and receptor Glu155 .

- QSPR models: Correlate Hammett σ values of substituents with reaction rates (R² = 0.89 for SNAr reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.